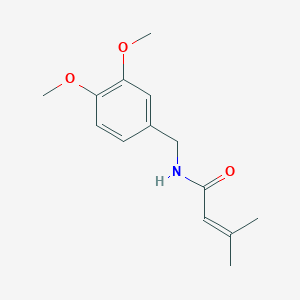![molecular formula C9H15N7 B14908738 7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B14908738.png)
7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine is a bicyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are characterized by two fused pyrimidine rings, each containing two nitrogen atoms.
Méthodes De Préparation
The synthesis of 7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine involves multiple steps. One common method starts with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is further reacted with appropriate reagents to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity .
Analyse Des Réactions Chimiques
7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dimethyl sulfoxide, and specific temperatures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine involves its interaction with molecular targets, such as enzymes or receptors. It is believed to act as a competitive inhibitor by binding to the active site of enzymes, thereby preventing the normal substrate from binding and inhibiting the enzyme’s activity. This mechanism is particularly relevant in the context of protein kinases, where the compound binds to the ATP-binding site, inhibiting the transfer of phosphate groups to target proteins.
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine include other pyrimido[4,5-d]pyrimidine derivatives, such as:
- 7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine
- 2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidine
These compounds share the bicyclic pyrimidine structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C9H15N7 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
2-propyl-1H-pyrimido[4,5-d]pyrimidine-2,5,7-triamine |
InChI |
InChI=1S/C9H15N7/c1-2-3-9(12)13-4-5-6(10)14-8(11)15-7(5)16-9/h4H,2-3,12H2,1H3,(H5,10,11,14,15,16) |
Clé InChI |
JNGQBDUXWTYCJN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(NC2=NC(=NC(=C2C=N1)N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14908671.png)


![1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine](/img/structure/B14908691.png)
![1-[2-(1-Adamantyl)ethoxy]-3-amino-2-propanol](/img/structure/B14908693.png)


![4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B14908706.png)
![(R)-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B14908713.png)


![8-Fluoro-7-(trifluoromethyl)-2H-thiopyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B14908728.png)

